molecular formula C12H13FN2O6S B7009353 N-(4-fluoro-2-nitrophenyl)sulfonyl-2-(oxolan-2-yl)acetamide

N-(4-fluoro-2-nitrophenyl)sulfonyl-2-(oxolan-2-yl)acetamide

Cat. No.: B7009353
M. Wt: 332.31 g/mol
InChI Key: OTCHSRHEJYLCOI-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-nitrophenyl)sulfonyl-2-(oxolan-2-yl)acetamide is a complex organic compound that features a sulfonyl group, a nitrophenyl group, and an oxolan-2-yl group

Properties

IUPAC Name

N-(4-fluoro-2-nitrophenyl)sulfonyl-2-(oxolan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O6S/c13-8-3-4-11(10(6-8)15(17)18)22(19,20)14-12(16)7-9-2-1-5-21-9/h3-4,6,9H,1-2,5,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCHSRHEJYLCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)NS(=O)(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-nitrophenyl)sulfonyl-2-(oxolan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-fluoroaniline to produce 4-fluoro-2-nitroaniline. This intermediate is then reacted with sulfonyl chloride to form the sulfonyl derivative. Finally, the oxolan-2-yl group is introduced through a nucleophilic substitution reaction with 2-oxolaneacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-nitrophenyl)sulfonyl-2-(oxolan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the fluorine atom can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluoro-2-nitrophenyl)sulfonyl-2-(oxolan-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(4-fluoro-2-nitrophenyl)sulfonyl-2-(oxolan-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The nitrophenyl group may also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-(4-fluoro-2-nitrophenyl)sulfonyl-2-(oxolan-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity and interaction with biological targets. The combination of the sulfonyl and oxolan-2-yl groups also provides a distinct chemical profile that can be exploited for various applications.

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